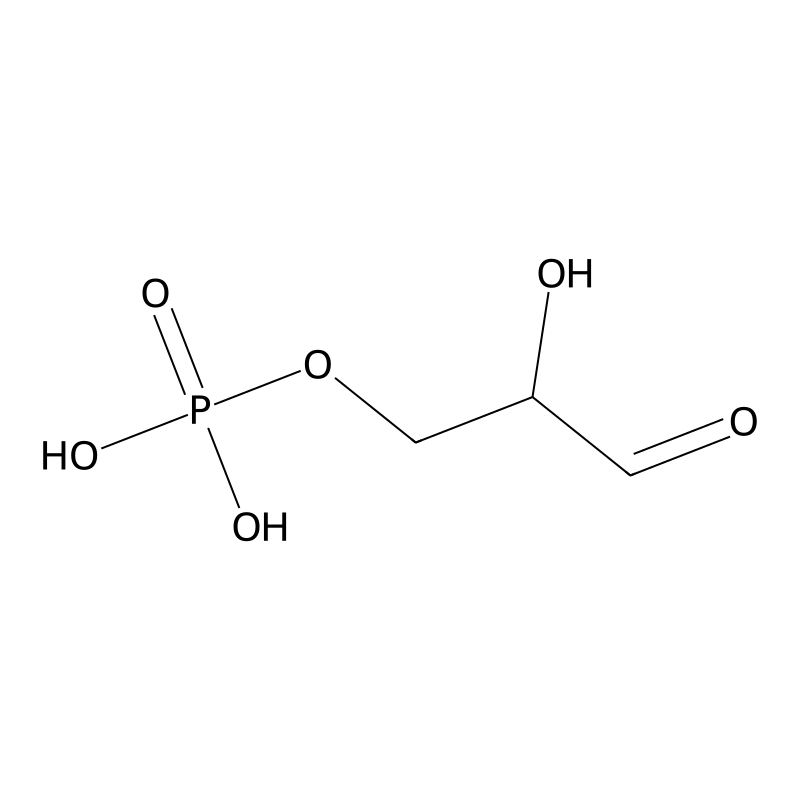

3-Phosphoglyceraldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DL-Glyceraldehyde 3-phosphate (CAS 591-59-3) is a racemic mixture containing both D and L enantiomers of the pivotal glycolytic intermediate. In metabolic pathways, it serves as the primary substrate for the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which catalyzes a key energy-yielding step in the breakdown of glucose. Its procurement is essential for reconstituting glycolytic pathways in vitro, performing enzyme kinetic studies, and serving as a fundamental building block in metabolic research. The compound exists in solution as an equilibrium between its aldehyde form and a more prevalent hydrated (geminal diol) form.

References

- [1] Wikipedia, The Free Encyclopedia. s.v. "Glyceraldehyde 3-phosphate."

- [2] Wikipedia, The Free Encyclopedia. s.v. "Glyceraldehyde 3-phosphate dehydrogenase."

- [3] Patel, S. et al. Glyceraldehyde 3 phosphate dehydrogenase. YouTube, 11 July 2015.

- [4] Trentham, D. R., McMurray, C. H., & Pogson, C. I. (1969). The active chemical state of D-glyceraldehyde 3-phosphate in its reactions with D-glyceraldehyde 3-phosphate dehydrogenase, aldolase and triose phosphate isomerase. Biochemical Journal, 114(1), 19–24.

Substituting this racemic DL-mixture for enantiomerically pure D-Glyceraldehyde 3-phosphate in most biological applications can lead to significant experimental artifacts. Glycolytic enzymes like GAPDH are stereospecific and exclusively process the D-enantiomer. The L-enantiomer present in the DL-mixture acts as an inert substance at best, or a competitive inhibitor at worst, effectively halving the active substrate concentration and potentially altering kinetic parameters. Furthermore, substitution with its structural isomer, dihydroxyacetone phosphate (DHAP), is invalid for direct GAPDH assays, as only G3P is the direct substrate for the dehydrogenase step in glycolysis. While the enzyme triose phosphate isomerase can interconvert DHAP and G3P, relying on this conversion in vitro introduces another variable and potential rate-limiting step, compromising assay precision.

Enzymatic Specificity: Inactivity of L-Isomer with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Most enzymatic assays involving glycolysis are highly stereospecific. GAPDH, a key enzyme in the pathway, exclusively catalyzes the oxidation of D-Glyceraldehyde 3-phosphate. The L-enantiomer, which constitutes 50% of the material in DL-Glyceraldehyde 3-phosphate (CAS 591-59-3), is not a substrate for this enzyme. Therefore, when using the racemic mixture, the effective substrate concentration for GAPDH is only half of the total concentration, a critical factor for accurate kinetic calculations. Some studies have even shown that L-isomers of sugar phosphates can act as inhibitors to certain enzymes.

| Evidence Dimension | Enzymatic Activity with GAPDH |

| Target Compound Data | Only the D-enantiomer (50% of the mixture) is enzymatically active. |

| Comparator Or Baseline | Pure D-Glyceraldehyde 3-phosphate (100% active substrate). |

| Quantified Difference | 50% reduction in active substrate concentration compared to the pure D-enantiomer at the same total molarity. |

| Conditions | Standard in vitro GAPDH activity assay. |

For quantitative enzyme kinetics, using the DL-form requires adjusting the substrate concentration by 50% to reflect the active D-isomer, impacting Km and Vmax calculations.

Isomeric Functionality: Non-Interchangeability with Dihydroxyacetone Phosphate (DHAP)

Glyceraldehyde 3-phosphate (G3P) and Dihydroxyacetone phosphate (DHAP) are isomers that are interconverted by the enzyme triosephosphate isomerase (TPI). However, they are not functionally interchangeable as direct substrates for subsequent glycolytic enzymes. Only G3P is the substrate for GAPDH, which continues the energy-yielding phase of glycolysis. DHAP must first be converted to G3P to proceed. In a reconstituted system studying GAPDH activity, DHAP cannot be used as a direct substitute for G3P.

| Evidence Dimension | Direct Substrate for GAPDH |

| Target Compound Data | Serves as the direct substrate. |

| Comparator Or Baseline | Dihydroxyacetone phosphate (DHAP): Is not a direct substrate. |

| Quantified Difference | Qualitative (Yes/No). DHAP has zero direct activity with GAPDH. |

| Conditions | In vitro assay containing purified GAPDH without triosephosphate isomerase. |

Procurement of G3P is mandatory for direct studies of GAPDH or the latter half of the glycolytic pathway, as its isomer DHAP is not a viable direct substitute.

Processability & Cost-Effectiveness for Non-Stereospecific Applications

While the racemic nature of DL-Glyceraldehyde 3-phosphate is a disadvantage in stereospecific enzymatic assays, it can be a cost-effective choice for applications where stereochemistry is irrelevant. This includes certain chemical synthesis routes where the chiral center is not preserved, or for use in educational settings to demonstrate the presence of GAPDH activity without requiring precise quantitative results. The synthesis and purification of a racemic mixture is typically less expensive than that of a pure enantiomer, offering a procurement advantage when high stereopurity is not a process requirement.

| Evidence Dimension | Suitability for Non-Stereospecific Use |

| Target Compound Data | Suitable for applications where the L-isomer does not interfere and cost is a primary driver. |

| Comparator Or Baseline | Enantiomerically pure D-Glyceraldehyde 3-phosphate, which is typically more expensive. |

| Quantified Difference | Offers potential cost savings (variable by supplier) over the enantiopure form. |

| Conditions | Chemical synthesis, qualitative biochemical demonstrations. |

This compound is the economically pragmatic choice for applications where stereochemical purity is not a functional requirement, reducing reagent costs.

Qualitative or Semi-Quantitative GAPDH Activity Screening

Ideal for use as a substrate in high-throughput screening or educational laboratory settings to confirm the presence and relative activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). In this context, its cost-effectiveness outweighs the need for precise kinetic data derived from an enantiopure substrate.

Substrate for L-Glyceraldehyde 3-Phosphate Specific Enzymes

While most glycolytic enzymes use the D-isomer, specific organisms or pathways may utilize the L-isomer. For instance, E. coli possesses an L-glyceraldehyde 3-phosphate:NADPH oxidoreductase that specifically reduces L-G3P. For studying such unique metabolic pathways, the DL-racemic mixture provides the necessary L-substrate.

Calibrating Assays with Known Racemic Material

This product serves as a well-defined racemic standard. It can be used to challenge and validate analytical methods, such as chiral chromatography, designed to separate D- and L-Glyceraldehyde 3-phosphate, ensuring the method's resolving power and accuracy.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

142-10-9

Wikipedia

Dates

Mind the GAP: Purification and characterization of urea resistant GAPDH during extreme dehydration

Hanane Hadj-Moussa, Steven C Wade, Christine L Childers, Kenneth B StoreyPMID: 33368595 DOI: 10.1002/prot.26038

Abstract

The African clawed frog (Xenopus laevis) withstands prolonged periods of extreme whole-body dehydration that lead to impaired blood flow, global hypoxia, and ischemic stress. During dehydration, these frogs shift from oxidative metabolism to a reliance on anaerobic glycolysis. In this study, we purified the central glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to electrophoretic homogeneity and investigated structural, kinetic, subcellular localization, and post-translational modification properties between control and 30% dehydrated X. laevis liver. GAPDH from dehydrated liver displayed a 25.4% reduction in maximal velocity and a 55.7% increase in its affinity for GAP, as compared to enzyme from hydrated frogs. Under dehydration mimicking conditions (150 mM urea and 1% PEG), GAP affinity was reduced with a Kvalue 53.8% higher than controls. Frog dehydration also induced a significant increase in serine phosphorylation, methylation, acetylation, beta-N-acetylglucosamination, and cysteine nitrosylation, post-translational modifications (PTMs). These modifications were bioinformatically predicted and experimentally validated to govern protein stability, enzymatic activity, and nuclear translocation, which increased during dehydration. These dehydration-responsive protein modifications, however, did not appear to affect enzymatic thermostability as GAPDH melting temperatures remained unchanged when tested with differential scanning fluorimetry. PTMs could promote extreme urea resistance in dehydrated GAPDH since the enzyme from dehydrated animals had a urea I

of 7.3 M, while the I

from the hydrated enzyme was 5.3 M. The physiological consequences of these dehydration-induced molecular modifications of GAPDH likely suppress GADPH glycolytic functions during the reduced circulation and global hypoxia experienced in dehydrated X. laevis.

Functional Identification of a Nuclear Localization Signal of MYB2 Protein in Giardia lamblia

Juri Kim, Mee Young Shin, Soon-Jung ParkPMID: 33412772 DOI: 10.3347/kjp.2020.58.6.675

Abstract

MYB2 protein was identified as a transcription factor that showed encystation-induced expression in Giardia lamblia. Although nuclear import is essential for the functioning of a transcription factor, an evident nuclear localization signal (NLS) of G. lamblia MYB2 (GlMYB2) has not been defined. Based on putative GlMYB2 NLSs predicted by 2 programs, a series of plasmids expressing hemagglutinin (HA)-tagged GlMYB2 from the promoter of G. lamblia glutamate dehydrogenase were constructed and transfected into Giardia trophozoites. Immunofluorescence assays using anti-HA antibodies indicated that GlMYB2 amino acid sequence #507-#530 was required for the nuclear localization of GlMYB2, and this sequence was named as NLSGlMYB2. We further verified this finding by demonstrating the nuclear location of a protein obtained by the fusion of NLSGlMYB2 and G. lamblia glyceraldehyde 3-phosphate dehydrogenase, a non-nuclear protein. Our data on GlMYB2 will expand our understanding on NLSs functioning in G. lamblia.Modification of the glycolytic pathway in Pyrococcus furiosus and the implications for metabolic engineering

Christopher T Straub, Gerritt Schut, Jonathan K Otten, Lisa M Keller, Michael W W Adams, Robert M KellyPMID: 32415359 DOI: 10.1007/s00792-020-01172-2

Abstract

The key difference in the modified Embden-Meyerhof glycolytic pathway in hyperthermophilic Archaea, such as Pyrococcus furiosus, occurs at the conversion from glyceraldehyde-3-phosphate (GAP) to 3-phosphoglycerate (3-PG) where the typical intermediate 1,3-bisphosphoglycerate (1,3-BPG) is not present. The absence of the ATP-yielding step catalyzed by phosphoglycerate kinase (PGK) alters energy yield, redox energetics, and kinetics of carbohydrate metabolism. Either of the two enzymes, ferredoxin-dependent glyceraldehyde-3-phosphate ferredoxin oxidoreductase (GAPOR) or NADP-dependent non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase (GAPN), responsible for this "bypass" reaction, could be deleted individually without impacting viability, albeit with differences in native fermentation product profiles. Furthermore, P. furiosus was viable in the gluconeogenic direction (growth on pyruvate or peptides plus elemental sulfur) in a ΔgapnΔgapor strain. Ethanol was utilized as a proxy for potential heterologous products (e.g., isopropanol, butanol, fatty acids) that require reducing equivalents (e.g., NAD(P)H, reduced ferredoxin) generated from glycolysis. Insertion of a single gene encoding the thermostable NADPH-dependent primary alcohol dehydrogenase (adhA) (Tte_0696) from Caldanaerobacter subterraneus, resulted in a strain producing ethanol via the previously established aldehyde oxidoreductase (AOR) pathway. This strain demonstrated a high ratio of ethanol over acetate (> 8:1) at 80 °C and enabled ethanol production up to 85 °C, the highest temperature for bio-ethanol production reported to date.

Steady-state kinetics of the tungsten containing aldehyde: ferredoxin oxidoreductases from the hyperthermophilic archaeon Pyrococcus furiosus

Peter-Leon HagedoornPMID: 31589889 DOI: 10.1016/j.jbiotec.2019.10.005

Abstract

The tungsten containing Aldehyde:ferredoxin oxidoreductases (AOR) offer interesting opportunities for biocatalytic approaches towards aldehyde oxidation and carboxylic acid reduction. The hyperthermophilic archaeon Pyrococcus furiosus encodes five different AOR family members: glyceraldehyde-3-phosphate oxidoreductase (GAPOR), aldehyde oxidoreductase (AOR), and formaldehyde oxidoreductase (FOR), WOR4 and WOR5. GAPOR functions as a glycolytic enzyme and is highly specific for the substrate glyceraldehyde-3-phosphate (GAP). AOR, FOR and WOR5 have a broad substrate spectrum, and for WOR4 no substrate has been identified to date. As ambiguous kinetic parameters have been reported for different AOR family enzymes the steady state kinetics under different physiologically relevant conditions was explored. The GAPOR substrate GAP was found to degrade at 60 °C by non-enzymatic elimination of the phosphate group to methylglyoxal with a half-life t= 6.5 min. Methylglyoxal is not a substrate or inhibitor of GAPOR. D-GAP was identified as the only substrate oxidized by GAPOR, and the kinetics of the enzyme was unaffected by the presence of L-GAP, which makes GAPOR the first enantioselective enzyme of the AOR family. The steady-state kinetics of GAPOR showed partial substrate inhibition, which assumes the GAP inhibited form of the enzyme retains some activity. This inhibition was found to be alleviated completely by a 1 M NaCl resulting in increased enzyme activity at high substrate concentrations. GAPOR activity was strongly pH dependent, with the optimum at pH 9. At pH 9, the substrate is a divalent anion and, therefore, positively charged amino acid residues are likely to be involved in the binding of the substrate. FOR exhibited a significant primary kinetic isotope effect of the apparent Vmax for the deuterated substrate, formaldehyde-d

, which shows that the rate-determining step involves a CH bond break from the aldehyde. The implications of these results for the reaction mechanism of tungsten-containing AORs, are discussed.

Characterization and structure of glyceraldehyde-3-phosphate dehydrogenase type 1 from Escherichia coli

L Zhang, M R Liu, Y C Yao, I K Bostrom, Y D Wang, A Q Chen, J X Li, S H Gu, C N JiPMID: 32880588 DOI: 10.1107/S2053230X20010067

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway that catalyzes the conversion of D-glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate. Here, the full-length GAPDH type 1 from Escherichia coli (EcGAPDH1) was cloned and overexpressed, and the protein was purified. Biochemical analyses found that the optimum reaction temperature and pH of EcGAPDH1 were 55°C and 10.0, respectively. The protein has a certain amount of thermostability. Crystals of EcGAPDH1 were obtained using the sitting-drop vapor-diffusion technique and X-ray diffraction data were collected to 1.88 Å resolution. Characterization of the crystals showed that they belonged to space group P42

2, with unit-cell parameters a = b = 89.651, c = 341.007 Å, α = β = γ = 90°. The structure of EcGAPDH1 contains four subunits, each of which includes an N-terminal NAD

-binding domain and a C-terminal catalytic domain. Analysis of the NAD

-bound form showed some differences between the structures of EcGAPDH1 and human GAPDH. As EcGAPDH1 shares 100% identity with GAPDH from Shigella sonnei, its structure may help in finding a drug for the treatment of shigellosis.

Non-enzymatic reaction of carnosine and glyceraldehyde-3-phosphate accompanies metabolic changes of the pentose phosphate pathway

Henry Oppermann, Claudia Birkemeyer, Jürgen Meixensberger, Frank GaunitzPMID: 31628715 DOI: 10.1111/cpr.12702

Abstract

Carnosine (β-alanyl-l-histidine) is a naturally occurring dipeptide that selectively inhibits cancer cell growth, possibly by influencing glucose metabolism. As its precise mode of action and its primary targets are unknown, we analysed carnosine's effect on metabolites and pathways in glioblastoma cells.Glioblastoma cells, U87, T98G and LN229, were treated with carnosine, and metabolites were analysed by gas chromatography coupled with mass spectrometry. Furthermore, mitochondrial ATP production was determined by extracellular flux analysis and reaction products of carnosine were investigated using mass spectrometry.

Carnosine decreased the intracellular abundance of several metabolites indicating a reduced activity of the pentose phosphate pathway, the malate-aspartate shuttle and the glycerol phosphate shuttle. Mitochondrial respiration was reduced in U87 and T98G but not in LN229 cells, independent of whether glucose or pyruvate was used as substrate. Finally, we demonstrate non-enzymatic reaction of carnosine with dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. However, glycolytic flux from glucose to l-lactate appeared not to be affected by the reaction of carnosine with the metabolites.

Carnosine reacts non-enzymatically with glycolytic intermediates reducing the activity of the pentose phosphate pathway which is required for cell proliferation. Although the activity of the malate-aspartate and the glycerol phosphate shuttle appear to be affected, reduced mitochondrial ATP production under the influence of the dipeptide is cell-specific and appears to be independent of the effect on the shuttles.

Structural basis of light-induced redox regulation in the Calvin-Benson cycle in cyanobacteria

Ciaran R McFarlane, Nita R Shah, Burak V Kabasakal, Blanca Echeverria, Charles A R Cotton, Doryen Bubeck, James W MurrayPMID: 31570616 DOI: 10.1073/pnas.1906722116

Abstract

Plants, algae, and cyanobacteria fix carbon dioxide to organic carbon with the Calvin-Benson (CB) cycle. Phosphoribulokinase (PRK) and glyceraldehyde 3-phosphate dehydrogenase (GAPDH) are essential CB-cycle enzymes that control substrate availability for the carboxylation enzyme Rubisco. PRK consumes ATP to produce the Rubisco substrate ribulose bisphosphate (RuBP). GAPDH catalyzes the reduction step of the CB cycle with NADPH to produce the sugar glyceraldehyde 3-phosphate (GAP), which is used for regeneration of RuBP and is the main exit point of the cycle. GAPDH and PRK are coregulated by the redox state of a conditionally disordered protein CP12, which forms a ternary complex with both enzymes. However, the structural basis of CB-cycle regulation by CP12 is unknown. Here, we show how CP12 modulates the activity of both GAPDH and PRK. Using thermophilic cyanobacterial homologs, we solve crystal structures of GAPDH with different cofactors and CP12 bound, and the ternary GAPDH-CP12-PRK complex by electron cryo-microscopy, we reveal that formation of the N-terminal disulfide preorders CP12 prior to binding the PRK active site, which is resolved in complex with CP12. We find that CP12 binding to GAPDH influences substrate accessibility of all GAPDH active sites in the binary and ternary inhibited complexes. Our structural and biochemical data explain how CP12 integrates responses from both redox state and nicotinamide dinucleotide availability to regulate carbon fixation.Uncovering the Role of Key Active-Site Side Chains in Catalysis: An Extended Brønsted Relationship for Substrate Deprotonation Catalyzed by Wild-Type and Variants of Triosephosphate Isomerase

Yashraj S Kulkarni, Tina L Amyes, John P Richard, Shina C L KamerlinPMID: 31508957 DOI: 10.1021/jacs.9b08713

Abstract

We report results of detailed empirical valence bond simulations that model the effect of several amino acid substitutions on the thermodynamic (Δ°) and kinetic activation (Δ

) barriers to deprotonation of dihydroxyacetone phosphate (DHAP) and d-glyceraldehyde 3-phosphate (GAP) bound to wild-type triosephosphate isomerase (TIM), as well as to the K12G, E97A, E97D, E97Q, K12G/E97A, I170A, L230A, I170A/L230A, and P166A variants of this enzyme. The EVB simulations model the observed effect of the P166A mutation on protein structure. The E97A, E97Q, and E97D mutations of the conserved E97 side chain result in ≤1.0 kcal mol

decreases in the activation barrier for substrate deprotonation. The agreement between experimental and computed activation barriers is within ±1 kcal mol

, with a strong linear correlation between Δ

and Δ

for all 11 variants, with slopes β = 0.73 (

= 0.994) and β = 0.74 (

= 0.995) for the deprotonation of DHAP and GAP, respectively. These Brønsted-type correlations show that the amino acid side chains examined in this study function to reduce the standard-state Gibbs free energy of reaction for deprotonation of the weak α-carbonyl carbon acid substrate to form the enediolate phosphate reaction intermediate. TIM utilizes the cationic side chain of K12 to provide direct electrostatic stabilization of the enolate oxyanion, and the nonpolar side chains of P166, I170, and L230 are utilized for the construction of an active-site cavity that provides optimal stabilization of the enediolate phosphate intermediate relative to the carbon acid substrate.

Explore Compound Types